![molecular formula C9H6ClNO B1418039 7-Chloro-1H-indole-2-carbaldehyde CAS No. 53590-65-1](/img/structure/B1418039.png)
7-Chloro-1H-indole-2-carbaldehyde
Overview
Description
7-Chloro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO . It’s a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular weight of 7-Chloro-1H-indole-2-carbaldehyde is 179.60300, and its density is 1.431g/cm3 . The molecular formula is C9H6ClNO .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are essential and efficient chemical precursors for generating biologically active structures .Physical And Chemical Properties Analysis
7-Chloro-1H-indole-2-carbaldehyde has a boiling point of 373.4ºC at 760 mmHg . The exact mass is 179.01400, and it has a PSA of 32.86000 .Scientific Research Applications
Enantioselective Synthesis of Indoles : The compound is used in the enantioselective synthesis of 1,7-annulated indoles, important for their fluorescence properties and functional groups useful in various synthetic transformations (Giardinetti et al., 2015).
Formation of Pyrimidoindoles : It facilitates the formation of pyrimido[1,2-a]indoles with aromatic amines, highlighting its role in creating novel heterocyclic compounds (Suzdalev et al., 2013).
Synthesis of Heterocyclic Compounds : Research shows its utility in the synthesis of new heterocyclic compounds like triazolo(thiadiazepino)indoles, which have potential applications in medicinal chemistry (Vikrishchuk et al., 2019).
Dakin Oxidation Applications : It's used in Dakin oxidation for synthesizing indoloquinones, demonstrating its role in creating structurally varied compounds (Alamgir et al., 2008).
Catalysis and Ligand Synthesis : The compound aids in the synthesis of palladacycles with indole cores, which are effective as catalysts in various chemical reactions (Singh et al., 2017).
Synthesis of Furanoindoles : It's involved in the synthesis of furano[2,3-g]indoles, again showcasing its versatility in the creation of complex organic molecules (Pchalek et al., 2021).
Molecular Structure and Packing Studies : Studies on 1-Vinyl-1H-indole-3-carbaldehyde, a related compound, provide insights into molecular packing and hydrogen bonding interactions, relevant for materials science (Selvanayagam et al., 2008).
Synthesis of Triazoloindoles : Its reaction with triazole-thiols results in new triazoloindoles, important for exploring new pharmacologically active compounds (Vikrishchuk et al., 2020).
Future Directions
Mechanism of Action
Target of Action
7-Chloro-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and is known to bind with high affinity to various targets . .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, potentially including 7-Chloro-1H-indole-2-carbaldehyde, may interact with their targets to modulate various cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that 7-Chloro-1H-indole-2-carbaldehyde may influence multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be kept away from sources of ignition, sparks, and high temperatures, and it should be stored in a cool, dry place . During use, appropriate protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract, and the compound should be handled in a well-ventilated environment .
properties
IUPAC Name |
7-chloro-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDUWOCDGAGDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660420 | |
Record name | 7-Chloro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53590-65-1 | |
Record name | 1H-Indole-2-carboxaldehyde, 7-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53590-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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